

How to calculate signal efficiency in the CUORE detector?

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Tellurium-130

Cat. No.: B087983

[Get Quote](#)

CUORE Detector Signal Efficiency: A Technical Guide

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and calculating signal efficiency in the Cryogenic Underground Observatory for Rare Events (CUORE) detector. The following resources are designed to address specific issues that may be encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What is signal efficiency in the context of the CUORE experiment?

A1: In the CUORE experiment, which searches for the neutrinoless double-beta decay ($0\nu\beta\beta$) of ^{130}Te , signal efficiency (ϵ) is the probability that a true $0\nu\beta\beta$ decay event occurring within a detector crystal is successfully identified and included in the final data analysis. It is a crucial parameter for accurately calculating the half-life of the decay.

Q2: What are the main components of the total signal efficiency?

A2: The total signal efficiency is the product of several individual efficiencies that account for different stages of the event detection and analysis process. The primary components are:

- Containment Efficiency (ϵ_{cont}): The probability that the full energy of the two electrons from the $0\nu\beta\beta$ decay is deposited within a single crystal.
- Reconstruction Efficiency (ϵ_{recon}): The probability that a true signal is successfully triggered, reconstructed, and not identified as a pile-up event.
- Anti-coincidence Efficiency (ϵ_{ac}): The probability that a single-crystal event is correctly identified as such and not vetoed as a multi-crystal coincidence event.
- Pulse Shape Analysis (PSA) Efficiency (ϵ_{psa}): The fraction of events that pass a cut designed to reject background events based on their pulse shape.

Q3: How is the total signal efficiency calculated?

A3: The total signal efficiency is the product of the individual efficiencies:

$$\epsilon_{\text{total}} = \epsilon_{\text{cont}} \times \epsilon_{\text{recon}} \times \epsilon_{\text{ac}} \times \epsilon_{\text{psa}}$$

Each component is determined using a combination of Monte Carlo simulations and analysis of calibration and physics data.

Q4: Why is it important to accurately determine the signal efficiency?

A4: An accurate determination of the signal efficiency is critical for the sensitivity of the CUORE experiment. The half-life of the $0\nu\beta\beta$ decay is inversely proportional to the signal efficiency. Therefore, any uncertainty or systematic error in the efficiency will directly impact the final result and the interpretation of the physics.

Troubleshooting Guides

Issue 1: Discrepancy in the calculated reconstruction efficiency between datasets.

- Possible Cause: Variations in detector performance, such as changes in temperature or noise levels, can affect the trigger and reconstruction algorithms.
- Troubleshooting Steps:

- Monitor Detector Stability: Continuously monitor the working resistance of the Neutron Transmutation Doped (NTD) thermistors and the noise levels for each detector.[1]
- Analyze Pulser Data: The reconstruction efficiency is evaluated using "pulser" events, which are thermal injections of a known energy.[2] Analyze the pulser data for each dataset to identify any significant changes in the trigger efficiency or the performance of the event reconstruction algorithm.
- Check for Pile-up Events: An increase in the rate of pile-up events (two or more events occurring within the same time window) can reduce the reconstruction efficiency. Verify the performance of the pile-up identification algorithm.[2]

Issue 2: The pulse shape analysis (PSA) efficiency is lower than expected.

- Possible Cause: The pulse shapes of the signal events may be distorted due to noise or other detector effects, causing them to be rejected by the PSA cut.
- Troubleshooting Steps:
 - Optimize PSA Parameters: The PSA efficiency is determined by applying a multi-dimensional cut on several pulse-shape variables.[2] These cuts should be optimized using calibration data from known gamma sources, such as the 2615 keV line from ^{208}TI , to maximize the rejection of background while maintaining a high signal efficiency.[3]
 - Investigate Noise Sources: Analyze the noise spectrum of the affected detectors to identify any new or increased noise sources that could be affecting the pulse shapes. Sophisticated noise-canceling algorithms can be employed to mitigate the effects of external vibrations and other noise sources.[4]
 - Verify Energy Dependence: The PSA efficiency can be energy-dependent. Evaluate the efficiency at different energy peaks in the calibration spectrum to understand its behavior and ensure it is correctly modeled at the Q-value of the $\text{Ov}\beta\beta$ decay.

Issue 3: The anti-coincidence efficiency is difficult to determine accurately.

- Possible Cause: Correctly identifying single-site events is crucial. Background events that deposit energy in multiple crystals (multi-site events) need to be effectively rejected. The

efficiency of this rejection depends on the ability to correctly identify coincident events.

- Troubleshooting Steps:
 - Calibrate Timing: The time response of each bolometer can vary. Synchronize the timing of the detectors to accurately identify coincident events.
 - Optimize Coincidence Window: The time window for identifying coincident events should be optimized to maximize the rejection of multi-site background events while minimizing the accidental rejection of true single-site signal events.
 - Use Calibration Data: Use calibration sources that produce coincident gamma rays to test and optimize the performance of the anti-coincidence cut.

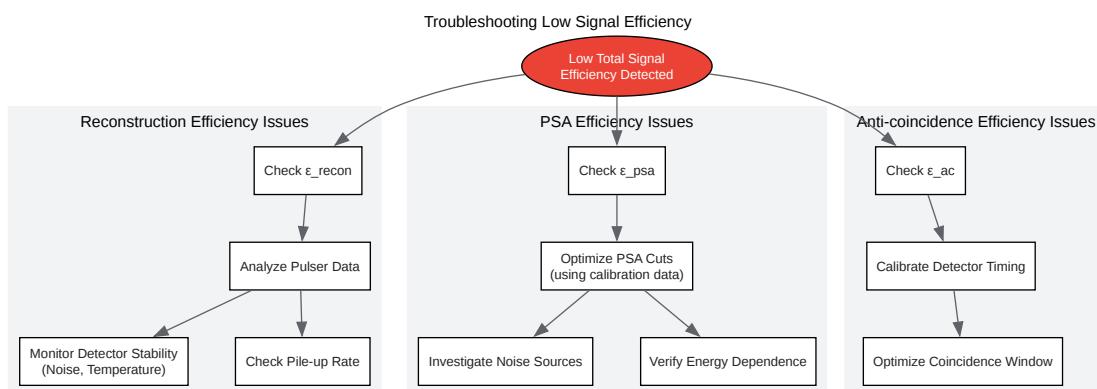
Quantitative Data Summary

The following table summarizes the typical values and uncertainties for the different components of the signal efficiency in the CUORE experiment, based on a 369.94 kg·yr exposure.[\[2\]](#) For comparison, data from the CUORE-0 prototype experiment is also included.[\[5\]](#)

Efficiency Component	CUORE Value [2]	CUORE-0 Value [5]
Containment Efficiency (ϵ_{cont})	$(88.350 \pm 0.090)\%$	$87.4 \pm 1.1\%$
Reconstruction Efficiency (ϵ_{recon})	$(95.9578 \pm 0.0033)\%$	$99.00 \pm 0.01\%$ (trigger only)
Anti-coincidence Efficiency (ϵ_{ac})	$(98.95 +0.15 / -0.16)\%$	Not explicitly separated
Pulse Shape Analysis (PSA) Efficiency (ϵ_{psa})	$(92.04 \pm 0.11)\%$	Not explicitly separated
Total Analysis Efficiency (ϵ_{total})	$(87.41 \pm 0.18)\%$	$80.4 \pm 1.9\%$
Systematic Uncertainty on Analysis Efficiency	$\pm 1.9\%$	Not explicitly stated

Experimental Protocols

Protocol 1: Determination of Reconstruction Efficiency


- Inject Pulser Events: Regularly inject thermal pulses of known amplitude into each bolometer. These "pulser" events mimic the thermal signature of particle interactions.
- Data Acquisition: Acquire the data from the pulser events through the standard data acquisition chain.
- Apply Analysis Chain: Process the pulser data through the same analysis chain used for physics data, including the trigger, event reconstruction, and pile-up rejection algorithms.
- Calculate Efficiency: The reconstruction efficiency for each detector is the ratio of the number of successfully reconstructed pulser events to the total number of injected pulser events.
- Average over Detectors: The overall reconstruction efficiency is the exposure-weighted average over all detectors.[\[2\]](#)

Protocol 2: Determination of Pulse Shape Analysis (PSA) Efficiency

- Select Calibration Data: Use high-statistics calibration data from a known gamma source, typically the 2615 keV line from a ^{232}Th source.
- Define Signal and Background Regions: Define a signal region around the photopeak of the calibration line and sideband regions to estimate the background.
- Apply PSA Cuts: Apply the multi-dimensional PSA cuts to the events in both the signal and background regions.
- Calculate Efficiency: The PSA efficiency is calculated as the fraction of background-subtracted events in the signal region that pass the PSA cuts.
- Extrapolate to Q-value: Since the PSA efficiency can be energy-dependent, this measurement is performed at several energies and the efficiency at the $0\nu\beta\beta$ Q-value is determined through extrapolation.

Visualizations

Caption: Workflow for calculating the total signal efficiency in the CUORE detector.

[Click to download full resolution via product page](#)

Caption: Logical flow for troubleshooting sources of low signal efficiency.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. arxiv.org [arxiv.org]
- 2. agenda.infn.it [agenda.infn.it]
- 3. researchgate.net [researchgate.net]
- 4. New Data Release from CUORE Features a “Noise-Canceling” Algorithm | Physics [physics.berkeley.edu]
- 5. escholarship.org [escholarship.org]
- To cite this document: BenchChem. [How to calculate signal efficiency in the CUORE detector?]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b087983#how-to-calculate-signal-efficiency-in-the-cuore-detector]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com